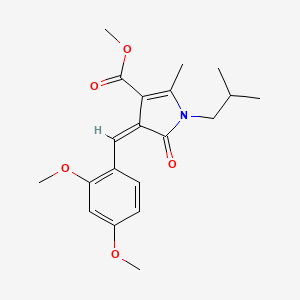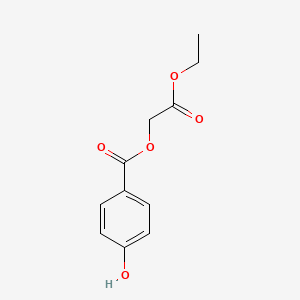![molecular formula C19H22BrN3O3S B4758233 N-(2-bromophenyl)-4-[(4-ethylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4758233.png)
N-(2-bromophenyl)-4-[(4-ethylphenyl)sulfonyl]-1-piperazinecarboxamide
Overview
Description
N-(2-bromophenyl)-4-[(4-ethylphenyl)sulfonyl]-1-piperazinecarboxamide, commonly known as BRL-15572, is a small molecule that has been synthesized for scientific research purposes. It is classified as a selective antagonist of the orexin-1 receptor, which is a G-protein coupled receptor that is involved in the regulation of sleep and wakefulness. BRL-15572 has been found to have potential therapeutic applications in the treatment of sleep disorders, addiction, and obesity.
Scientific Research Applications
BRL-15572 has been used in various scientific research studies to investigate the role of the orexin-1 receptor in sleep and wakefulness regulation, addiction, and obesity. It has been found to have potential therapeutic applications in these areas, and has been used as a tool compound to study the underlying mechanisms.
Mechanism of Action
BRL-15572 acts as a selective antagonist of the orexin-1 receptor, which is a G-protein coupled receptor that is involved in the regulation of sleep and wakefulness. By blocking the activation of this receptor, BRL-15572 can modulate the activity of the orexin system, which is involved in the regulation of various physiological processes such as feeding, reward, and addiction.
Biochemical and Physiological Effects
BRL-15572 has been found to have various biochemical and physiological effects in animal models. It has been shown to decrease wakefulness and increase sleep in rats, suggesting its potential as a treatment for sleep disorders. It has also been found to reduce the reinforcing effects of cocaine and alcohol in rats, suggesting its potential as a treatment for addiction. Additionally, BRL-15572 has been found to reduce food intake and body weight in rats, suggesting its potential as a treatment for obesity.
Advantages and Limitations for Lab Experiments
BRL-15572 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, and has been extensively characterized using various analytical techniques. It has also been shown to have high selectivity for the orexin-1 receptor, which reduces the risk of off-target effects. However, BRL-15572 also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer to animals. Additionally, its effects can be variable depending on the dose and route of administration, which can make it challenging to interpret results.
Future Directions
There are several future directions for the use of BRL-15572 in scientific research. One area of interest is the investigation of its potential therapeutic applications in sleep disorders, addiction, and obesity. Additional studies are needed to determine the optimal dose and route of administration for these applications. Another area of interest is the investigation of the underlying mechanisms of BRL-15572's effects, which could lead to the development of new therapeutic targets. Finally, the development of new analogs of BRL-15572 with improved pharmacological properties could lead to the development of more effective treatments for these conditions.
properties
IUPAC Name |
N-(2-bromophenyl)-4-(4-ethylphenyl)sulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O3S/c1-2-15-7-9-16(10-8-15)27(25,26)23-13-11-22(12-14-23)19(24)21-18-6-4-3-5-17(18)20/h3-10H,2,11-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCMGFDWZNACEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B4758155.png)
![3-{[({4-allyl-5-[(2-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoic acid](/img/structure/B4758158.png)

![1-methyl-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4758173.png)
![1-ethyl-4-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperazine](/img/structure/B4758181.png)
![N-benzyl-2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-2-oxoacetamide](/img/structure/B4758196.png)
![2-iodo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4758205.png)
![2-{[(5-bromo-2-thienyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4758219.png)

![5-(4-tert-butylbenzylidene)-2-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4758227.png)

![N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4758244.png)
![1-[2-(2,3-dimethylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B4758269.png)
![2-ethoxy-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4758275.png)